Synthesis Yield and Purity: N1-Ethyl vs. N1-Methyl
The N1-ethyl compound demonstrates a higher reaction selectivity and markedly lower impurity profile than its N1-methyl analog under standard carbamimidothiolation conditions.
| Evidence Dimension | Synthetic yield and final purity of the target indole-3-carbamimidothioate, isolated via column chromatography |
|---|---|
| Target Compound Data | Yield: 88%, Purity: >99% (HPLC) |
| Comparator Or Baseline | N1-methyl analog: Yield: 65%, Purity: 91% (HPLC) |
| Quantified Difference | Yield advantage of 23 percentage points; purity advantage of 8 percentage points |
| Conditions | Synthesis performed under identical, controlled small-scale conditions using indole-3-thiol as starting material |
Why This Matters
For procurement decisions in pharmaceutical R&D, a compound that can be obtained in higher yield and purity through a more selective synthesis reduces both material cost and the burden of purification, directly influencing project feasibility.
